molecular formula C8H6O3 B13037874 2-(2-Hydroxyphenyl)-2-oxoacetaldehyde

2-(2-Hydroxyphenyl)-2-oxoacetaldehyde

Cat. No.: B13037874
M. Wt: 150.13 g/mol
InChI Key: CFSVWTAGZWCTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyphenyl)-2-oxoacetaldehyde (CAS 97136-23-7) is a high-purity chemical compound with the molecular formula C8H6O3 and a molecular weight of 150.13 g/mol . This compound, characterized by its 2-hydroxyphenyl and reactive oxoacetaldehyde functional groups, serves as a versatile building block in organic synthesis and research applications. While specific research applications for this exact isomer require further investigation, structurally related hydroxyphenyl-oxoacetaldehyde derivatives are actively explored in scientific research. For instance, an (E)-2-(4-hydroxyphenyl)-2-oxoacetaldehyde oxime derivative was recently utilized in the development of a highly sensitive electrochemical sensor for the detection of anticancer drugs . This suggests potential utility for this compound family in developing analytical methods, sensor technology, and pharmaceutical research. The presence of both phenolic hydroxyl and dialdehyde groups makes it a promising intermediate for synthesizing more complex molecules, such as various oximes, which are a significant class of compounds in medicinal and materials chemistry . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material with appropriate precautions.

Properties

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C8H6O3/c9-5-8(11)6-3-1-2-4-7(6)10/h1-5,10H

InChI Key

CFSVWTAGZWCTFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=O)O

Origin of Product

United States

Preparation Methods

Selenium Dioxide Oxidation Method

One of the most documented approaches involves the oxidation of a hydroxy-substituted phenyl derivative using selenium dioxide as the oxidizing agent.

Procedure Summary:

  • Starting material: 2-ethyl-5-methoxybenzene-1,3-diol or related hydroxy-substituted phenols.
  • Reagents: Selenium dioxide (SeO2), solvent mixture of 1,4-dioxane and water.
  • Conditions: Heating at reflux (~50 °C) with stirring until reaction completion monitored by TLC.
  • Work-up: Filtration through celite to remove selenium residues, evaporation of solvent, and purification by flash column chromatography.

This method yields the target compound as a yellow solid, sometimes with minor impurities that can be tolerated for subsequent reactions or removed by further purification.

Step Reagents/Conditions Outcome Yield
Oxidation SeO2, 1,4-dioxane/H2O, reflux Conversion of hydroxyphenyl precursor to 2-(2-hydroxyphenyl)-2-oxoacetaldehyde Moderate to good

This method is advantageous due to its relatively mild conditions and selectivity for oxidation at the benzylic position adjacent to the hydroxyphenyl group.

Multi-Step Synthetic Route via Acylphloroglucinol Derivatives

Another detailed synthetic route involves the preparation of key intermediates such as 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone, followed by reduction and further transformations:

  • Step 1: Acylation of phloroglucinol with acetyl chloride in the presence of aluminum chloride (AlCl3) at low temperature to yield 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone.
  • Step 2: Reduction of the acyl group using sodium cyanoborohydride (NaBH3CN) in acidic methanol to obtain hydroxy-substituted benzene diols.
  • Step 3: Oxidation with selenium dioxide as above to generate the aldehyde functionality.

Analytical and Purification Techniques

Throughout the preparation, purification is typically achieved by:

  • Flash column chromatography on silica gel using hexane/ethyl acetate mixtures.
  • Semi-preparative high-performance liquid chromatography (HPLC) with reversed-phase C-18 columns.
  • Monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Mass spectrometry and UV-visible spectroscopy also support compound characterization.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range Notes
SeO2 Oxidation Hydroxy-substituted phenol derivatives SeO2, 1,4-dioxane/H2O, reflux Moderate Mild oxidation, selective
Multi-step Acylation & Reduction Phloroglucinol, acetyl chloride, NaBH3CN AlCl3, AcCl, NaBH3CN, SeO2 50-76% (intermediates) Enables functional group control
Chromatographic Purification Crude reaction mixtures Silica gel chromatography, HPLC - Essential for purity and isolation

Research Findings and Practical Notes

  • The selenium dioxide oxidation is well-established for benzylic oxidation adjacent to phenolic groups, providing good selectivity and yields for this compound synthesis.
  • The multi-step approach allows for the introduction of substituents that can modulate the reactivity and solubility of intermediates, improving overall synthetic efficiency.
  • Purification steps are critical due to the potential formation of side products and selenium residues.
  • The compound’s stability and handling require attention, as aldehyde functionalities can be prone to polymerization or further oxidation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT), leading to the formation of different tautomers. This process is influenced by the solvent environment and can result in unique photophysical properties . Additionally, the compound’s ability to form hydrogen bonds and participate in charge transfer interactions plays a crucial role in its reactivity and biological activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The reactivity and properties of 2-(2-hydroxyphenyl)-2-oxoacetaldehyde are influenced by substituents on the phenyl ring and the presence of electron-withdrawing/donating groups. Below is a comparative analysis with similar compounds:

Compound Name Substituent(s) Molecular Formula Key Features Applications/Reactivity
This compound -OH (ortho) C₈H₆O₃ High reactivity due to intramolecular H-bonding between -OH and aldehyde . Precursor for UV-absorbing coatings, analgesics, and chelators .
2-(4-Hydroxyphenyl)-2-oxoacetaldehyde hydrate -OH (para) C₈H₆O₃·H₂O Reduced intramolecular H-bonding; higher solubility in polar solvents . Less reactive in cyclocondensation due to para-substitution .
2-(3-Bromophenyl)-2-oxoacetaldehyde hydrate -Br (meta) C₈H₅BrO₃·H₂O Bromine enhances electrophilicity; higher molecular weight (253.48 g/mol) . Used in Suzuki couplings; halogenated analogs show enhanced stability in cross-coupling reactions .
2-(4-Bromophenyl)-2-oxoacetaldehyde -Br (para) C₈H₅BrO₂ Lower solubility compared to hydroxyl analogs; inert in H-bonding . Intermediate in organometallic synthesis; forms stable metal complexes .
2-Phenyl-2-oxoacetaldehyde No substituent C₈H₆O₂ Higher aldehyde reactivity due to absence of electron-donating groups . Prone to polymerization; limited use in medicinal chemistry .

Reactivity and Spectral Characteristics

  • Aldehyde Reactivity : The α-oxoaldehyde group in this compound exhibits higher electrophilicity compared to simple aldehydes (e.g., benzaldehyde) due to conjugation with the adjacent ketone. This facilitates nucleophilic attacks in reactions with amines or hydrazines .
  • Spectral Data :
    • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching for aldehyde and ketone) and ~3200 cm⁻¹ (-OH stretching) .
    • ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons at δ 6.8–7.5 ppm (split patterns depend on substituent positions) .

In contrast, brominated analogs (e.g., 2-(3-bromophenyl)-2-oxoacetaldehyde) show downfield shifts in ¹H NMR due to the electron-withdrawing effect of bromine .

Pharmacological Activity

Derivatives of this compound demonstrate notable biological activity. For example:

  • Benzimidazole Derivatives : 2-(2-Hydroxyphenyl)-benzimidazole analogs exhibit analgesic activity comparable to diclofenac sodium, attributed to the hydroxyphenyl group enhancing receptor binding .
  • Chelating Agents : The compound serves as a precursor for ligands like EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)), which are used in iron deficiency treatments .

In contrast, brominated analogs are less explored in pharmacology but are valuable in materials science due to their stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.